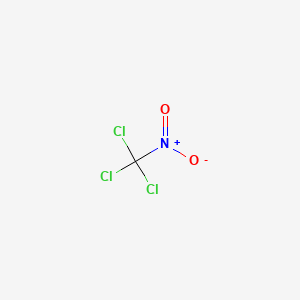
Clortiamid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Chlorthiamid consists of a benzene ring with two chlorine atoms and a carbothioamide group attached to it . The IUPAC name for Chlorthiamid is 2,6-Dichlorobenzene-1-carbothioamide .Physical And Chemical Properties Analysis
Chlorthiamid has a molecular weight of 206.092 g/mol . It is highly soluble in water and is non-volatile . The compound is not persistent in soil systems and is considered to be moderately mobile .Aplicaciones Científicas De Investigación
Agricultura: Uso como herbicida
El Clortiamid se usó históricamente como un herbicida de pre-emergencia para el control de malezas no selectivas . Era efectivo contra una variedad de malezas de hoja ancha y gramíneas, incluyendo aquellas difíciles de erradicar como Tussilago, Aegopodium, Rumex y Equisetum spp. Se aplicaba a los suelos en huertos, viñedos, cultivos de bayas y áreas no cultivadas como bordes de caminos y sitios industriales .
Estudios ambientales: Movilidad en el suelo y lixiviación
Debido a su alta solubilidad en agua y moderada movilidad, el this compound puede lixiviarse al agua subterránea bajo ciertas condiciones . Esta característica lo convierte en un tema de interés en estudios ambientales centrados en el comportamiento de los productos químicos en el suelo y su posible impacto en la calidad del agua subterránea.
Ecotoxicología: Impacto en la flora y fauna
El this compound exhibe una toxicidad baja a moderada para la flora y fauna. Estudios sobre su ecotoxicidad aguda han mostrado efectos moderados en aves, peces, Daphnia y abejas . Estos datos son cruciales para comprender los riesgos ecológicos asociados con el uso de estos compuestos.
Aplicaciones industriales: Control de malezas no agrícolas
En entornos industriales, el this compound se utilizó para el control total de malezas. Sus aplicaciones se extendieron a la silvicultura y el mantenimiento de áreas no cultivadas, proporcionando un terreno despejado para las actividades industriales .
Química analítica: Estándares de referencia
El this compound está disponible como un estándar analítico, utilizado en laboratorios para garantizar la precisión y calibración de instrumentos analíticos como HPLC y GC, que son esenciales para el análisis de residuos de pesticidas .
Biotecnología: Investigación proteómica
Si bien no se utiliza directamente en aplicaciones biotecnológicas, el this compound está disponible para la investigación proteómica, donde puede utilizarse como un producto químico especializado en montajes experimentales .
Investigación farmacéutica: Estudios de exposomas
El this compound no es un metabolito natural, pero es parte del exposoma humano, definido como la colección de todas las exposiciones de un individuo y cómo se relacionan con la salud. Su presencia en el cuerpo puede ser un indicador de la exposición a este compuesto o sus derivados .
Evaluación del riesgo ambiental
Las propiedades del this compound, como la solubilidad en agua y la movilidad en el suelo, lo convierten en un candidato para las evaluaciones de riesgos ambientales. Sirve como un compuesto modelo para estudiar la distribución y degradación de los productos químicos en el medio ambiente y sus posibles riesgos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Chlorthiamid, also known as Chlorothiazide, is a thiazide diuretic . Its primary target is the Na+/Cl- cotransporter located in the distal convoluted tubules in the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
Chlorthiamid inhibits the Na+/Cl- cotransporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis . Additionally, the drug also causes loss of potassium and an increase in serum uric acid .
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the normal electrolyte balance in the body. The increased excretion of sodium and chloride ions leads to a decrease in fluid volume, which can help reduce blood pressure and edema . The loss of potassium can potentially lead to hypokalemia, while the increase in serum uric acid can lead to hyperuricemia .
Pharmacokinetics
Chlorthiamid is poorly absorbed from the gastrointestinal tract . The onset of diuretic action occurs within 2 hours for oral administration and 15 minutes for intravenous administration . The half-life of elimination ranges from 45 to 120 minutes .
Result of Action
The primary molecular effect of Chlorthiamid is the inhibition of the Na+/Cl- cotransporter, leading to increased excretion of sodium, chloride, and water . On a cellular level, this results in a decrease in fluid volume within the body, which can help manage conditions such as hypertension and edema .
Action Environment
Chlorthiamid is highly soluble in water and non-volatile . These properties suggest that the action, efficacy, and stability of Chlorthiamid can be influenced by environmental factors such as soil composition, rainfall, and temperature .
Análisis Bioquímico
Biochemical Properties
It is known to be highly soluble in water, indicating that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments
Cellular Effects
Given its previous use as a herbicide, it is likely that it has some impact on cellular processes, possibly including cell signaling pathways, gene expression, and cellular metabolism . Specific details about these effects are currently lacking in the literature.
Temporal Effects in Laboratory Settings
It is known to be non-persistent in soil systems and considered to be moderately mobile, suggesting that it may degrade over time . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
There is currently no available information on the effects of Chlorthiamid at different dosages in animal models. Given its previous use as a herbicide, it is possible that it could have toxic or adverse effects at high doses
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Transport and Distribution
Information on how Chlorthiamid is transported and distributed within cells and tissues is currently lacking. Given its solubility in water, it may be able to pass through cell membranes and distribute throughout the cell
Propiedades
IUPAC Name |
2,6-dichlorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKGSIUWJCAFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorthiamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorthiamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041783 | |
| Record name | Chlorthiamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
OFF-WHITE SOLID IN VARIOUS FORMS. | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 21 °C: 0.095 | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1918-13-4 | |
| Record name | Chlorthiamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthiamid [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthiamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorthiamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHIAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVN5HGD7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
151-152 °C | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)










